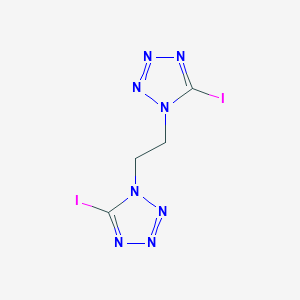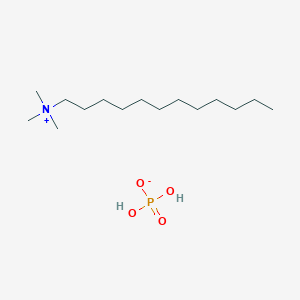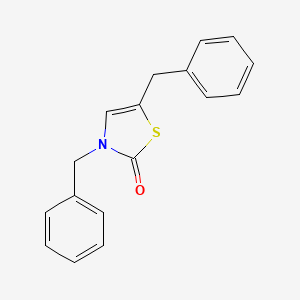![molecular formula C19H24OSi B14283894 Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane CAS No. 128644-31-5](/img/structure/B14283894.png)
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethoxy group, which is further connected to a phenylethenyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane typically involves the reaction of a phenylethenyl-substituted phenol with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a series of purification steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
科学研究应用
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Investigated for its role in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism by which Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The phenylethenyl group may interact with specific receptors or enzymes, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
Trimethoxyphenylsilane: Another organosilicon compound with similar applications but different structural features.
Phenyltrimethoxysilane: Used in similar industrial applications but differs in the nature of the substituents attached to the silicon atom.
Uniqueness
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
128644-31-5 |
|---|---|
分子式 |
C19H24OSi |
分子量 |
296.5 g/mol |
IUPAC 名称 |
trimethyl-[2-[4-(1-phenylethenyl)phenyl]ethoxy]silane |
InChI |
InChI=1S/C19H24OSi/c1-16(18-8-6-5-7-9-18)19-12-10-17(11-13-19)14-15-20-21(2,3)4/h5-13H,1,14-15H2,2-4H3 |
InChI 键 |
KCYKKLADFNCHIO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)





![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)

